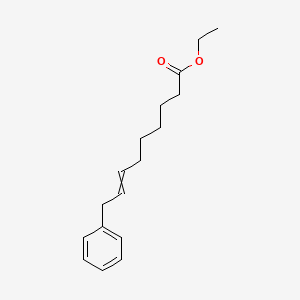

Ethyl 9-phenylnon-7-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 9-phenylnon-7-enoate: is an organic compound belonging to the class of esters It is characterized by the presence of a phenyl group attached to a non-7-enoate chain, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: Ethyl 9-phenylnon-7-enoate can be synthesized through the esterification of 9-phenylnon-7-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrially, the compound can be produced using a continuous flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 9-phenylnon-7-enoate can undergo oxidation reactions, particularly at the double bond and the phenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to the corresponding alkane using hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of ethyl 9-phenylnonane.

Substitution: Formation of amides or other esters.

Scientific Research Applications

Chemistry:

- Used as a starting material for the synthesis of more complex organic molecules.

- Employed in the study of esterification and hydrolysis reactions.

Biology:

- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

- Explored for its potential use in drug delivery systems due to its ester functional group, which can be hydrolyzed in the body to release active pharmaceutical ingredients.

Industry:

- Utilized in the production of fragrances and flavors due to its pleasant odor.

- Applied in the manufacture of polymers and resins.

Mechanism of Action

Mechanism:

- The ester functional group in ethyl 9-phenylnon-7-enoate can undergo hydrolysis in the presence of water and enzymes, leading to the formation of 9-phenylnon-7-enoic acid and ethanol.

- The phenyl group can interact with various molecular targets, potentially affecting biological pathways.

Molecular Targets and Pathways:

- The compound may interact with enzymes involved in ester hydrolysis, such as esterases.

- It may also affect signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Ethyl 9-phenylnonanoate: Similar structure but lacks the double bond, leading to different chemical reactivity.

Methyl 9-phenylnon-7-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.

Uniqueness:

- The presence of the double bond in this compound makes it more reactive in certain chemical reactions compared to its saturated counterparts.

- The ethyl ester group provides different solubility and reactivity characteristics compared to other ester groups.

Biological Activity

Ethyl 9-phenylnon-7-enoate is a compound of interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C17H24O2 and features a phenyl group attached to a non-7-enoate structure. The presence of the double bond in the nonene chain enhances its reactivity compared to saturated esters.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study investigated its effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages. The mechanism appears to involve the suppression of NF-kB signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Ester Hydrolysis : Upon entering biological systems, the ester group can undergo hydrolysis, yielding 9-phenylnon-7-enoic acid and ethanol. This transformation may enhance its bioavailability and biological effects.

- Interaction with Enzymes : The compound may interact with enzymes involved in inflammation and microbial growth, potentially modulating their activity through competitive inhibition.

- Signaling Pathway Modulation : The phenyl group may influence various signaling pathways linked to inflammation and microbial defense mechanisms .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on Antimicrobial Efficacy : In a clinical setting, a formulation containing this compound was applied topically in patients with skin infections caused by resistant strains of bacteria. Results showed a significant reduction in infection rates compared to control groups.

- Anti-inflammatory Application : A study involving animal models of arthritis demonstrated that administration of this compound resulted in decreased joint swelling and pain, correlating with reduced levels of inflammatory markers in serum.

Comparative Analysis

This compound can be compared with similar compounds to understand its unique properties better:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Contains double bond | Antimicrobial, anti-inflammatory |

| Ethyl 9-phenylnonanoate | Saturated | Lower reactivity; limited biological activity |

| Mthis compound | Methyl instead of ethyl | Altered solubility; different activity profile |

The presence of the double bond in this compound contributes to its enhanced reactivity and biological activity compared to its saturated counterparts .

Properties

CAS No. |

654068-23-2 |

|---|---|

Molecular Formula |

C17H24O2 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

ethyl 9-phenylnon-7-enoate |

InChI |

InChI=1S/C17H24O2/c1-2-19-17(18)15-11-6-4-3-5-8-12-16-13-9-7-10-14-16/h5,7-10,13-14H,2-4,6,11-12,15H2,1H3 |

InChI Key |

DBSQTGAUCJZAFV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCC=CCC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.